molecular formula C8H10BFO3 B1591470 2-Ethoxy-5-fluorophenylboronic acid CAS No. 864301-27-9

2-Ethoxy-5-fluorophenylboronic acid

Cat. No. B1591470
CAS RN: 864301-27-9
M. Wt: 183.97 g/mol
InChI Key: LOVFKIWGXGWXLN-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluorophenylboronic acid is a chemical compound with the empirical formula C8H10BFO3 . It has a molecular weight of 183.97 . The compound is used in laboratory settings and for the synthesis of other substances .


Molecular Structure Analysis

The SMILES string for 2-Ethoxy-5-fluorophenylboronic acid is CCOc1ccc(F)cc1B(O)O . This provides a text representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethoxy-5-fluorophenylboronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

2-Ethoxy-5-fluorophenylboronic acid has a melting point of 108-113 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 345.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also has a molar refractivity of 44.4±0.4 cm3 .

Scientific Research Applications

Organic Synthesis

In organic synthesis, 2-Ethoxy-5-fluorophenylboronic acid serves as a precursor for various organic transformations. Its boronic acid group can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

Catalysis

2-Ethoxy-5-fluorophenylboronic acid: can act as a catalyst or a co-catalyst in various chemical reactions. For instance, it can be used in the catalytic protodeboronation of pinacol boronic esters, which is a critical step in formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for introducing methyl groups across double bonds in a controlled manner .

Safety and Hazards

The safety data sheet for 2-Ethoxy-5-fluorophenylboronic acid suggests avoiding dust formation, breathing vapors, mist, or gas . In case of contact with skin or eyes, or if inhaled or swallowed, specific first aid measures are recommended .

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-5-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 2-Ethoxy-5-fluorophenylboronic acid, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

The 2-Ethoxy-5-fluorophenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the 2-Ethoxy-5-fluorophenylboronic acid, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is key to the formation of new carbon-carbon bonds.

Biochemical Pathways

The biochemical pathway primarily affected by 2-Ethoxy-5-fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds between an arylboronic acid and a variety of organic halides or triflates. The downstream effects of this pathway include the synthesis of complex organic molecules with specific functionalities.

Pharmacokinetics

It is known that the compound’s success in the suzuki–miyaura coupling reaction is due to its relatively stable nature, its readiness for preparation, and its generally environmentally benign nature . These properties likely contribute to its bioavailability.

Result of Action

The result of the action of 2-Ethoxy-5-fluorophenylboronic acid is the formation of new carbon-carbon bonds. This enables the synthesis of complex organic molecules with specific functionalities. The molecular and cellular effects of the compound’s action are largely dependent on the specific molecules that are synthesized as a result of the Suzuki–Miyaura coupling reaction .

Action Environment

The action of 2-Ethoxy-5-fluorophenylboronic acid is influenced by environmental factors. The Suzuki–Miyaura coupling reaction, in which the compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups .

properties

IUPAC Name

(2-ethoxy-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVFKIWGXGWXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584411
Record name (2-Ethoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-fluorophenylboronic acid

CAS RN

864301-27-9
Record name (2-Ethoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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